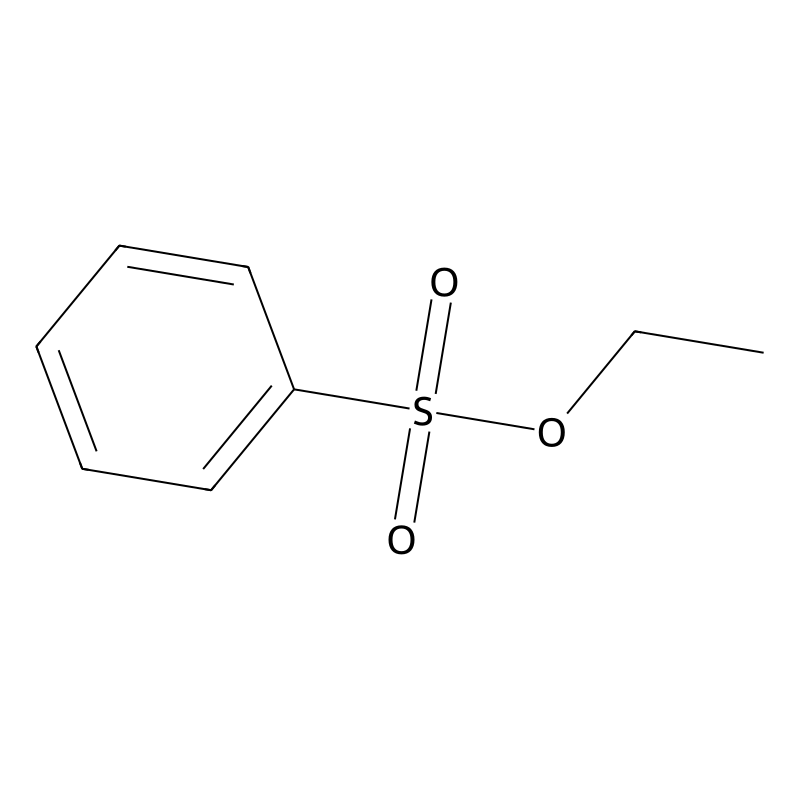

Ethyl benzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Procurement Overview: Ethyl Benzenesulfonate as a Precision Alkylating Agent and Analytical Standard

Ethyl benzenesulfonate (CAS 515-46-8) is a highly stable, non-volatile electrophilic ethylating agent widely utilized in advanced organic synthesis and pharmaceutical manufacturing. As a benzenesulfonic acid ester, it offers a superior balance of thermal stability and controlled reactivity compared to highly volatile alkyl halides or acutely toxic dialkyl sulfates [1]. In procurement contexts, it is primarily sourced either as a precision alkylating reagent for sterically demanding N-, O-, and P-alkylation workflows, or as a critical analytical reference standard for monitoring potential genotoxic impurities (PGIs) in besylate-salt drug formulations . Its predictable kinetic profile and amenability to high-temperature, unpressurized reactor conditions make it a high-value precursor for scalable industrial applications.

Generic substitution of ethyl benzenesulfonate with common alternatives like diethyl sulfate, ethyl bromide, or ethyl p-toluenesulfonate (ethyl tosylate) frequently leads to process failures or analytical invalidation. Diethyl sulfate is notoriously prone to rapid, exothermic hydrolysis and poses severe toxicity risks, while volatile ethyl halides require specialized pressurized vessels to achieve the temperatures necessary for hindered alkylations [1]. Furthermore, in pharmaceutical quality control, ethyl benzenesulfonate is the exact, specific degradant formed when benzenesulfonic acid (besylate) counterions react with residual ethanol. Substituting it with ethyl tosylate or ethyl mesylate during LC-MS/MS calibration will result in incorrect mass transitions (e.g., m/z 218 vs. 204) and different matrix retention times, directly violating ICH M7 compliance for besylate API batch release[2].

References

- [1] Organic Process Research & Development. 'Removal of Electrophilic Potential Genotoxic Impurities Using Nucleophilic Reactive Resins', 2010.

- [2] Journal of Analytical Methods. 'Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS', 2019.

Superior Yield Control in Phosphinous Amide Alkylation

In the synthesis of phosphonium salts and phosphine oxides, ethyl benzenesulfonate demonstrates highly controlled alkylation kinetics. When reacting with N,N-dimethyl-diphenylphosphinous amide at room temperature followed by heating at 100 °C, ethyl benzenesulfonate affords diphenylethylphosphine oxide in 90% yield [1]. In contrast, the use of diethyl sulfate results in highly exothermic, rapid salt formation that can lead to polymeric decomposition products and lower isolable yields of the desired target [1].

| Evidence Dimension | Alkylation yield of phosphine oxide derivatives |

| Target Compound Data | 90% yield (with controlled kinetics) |

| Comparator Or Baseline | Diethyl sulfate (exothermic, prone to polymeric decomposition) |

| Quantified Difference | Higher isolable yield and controlled thermal profile for the benzenesulfonate ester. |

| Conditions | Equimolar reaction, 100 °C heating in sealed tube. |

Buyers synthesizing complex organophosphorus ligands should procure this compound to avoid the exothermic decomposition associated with aggressive dialkyl sulfates.

Enhanced Thermal Processability for High-Temperature Alkylations

Standard ethylating agents like ethyl bromide (bp 38 °C) or ethyl iodide (bp 72 °C) are highly volatile, necessitating specialized pressurized reactors for high-temperature alkylations. Ethyl benzenesulfonate features a significantly higher boiling point of 156 °C at 15 mmHg (and >280 °C at atmospheric pressure) . This allows for safe, standard reflux conditions in open or lightly sealed vessels without the acute vapor inhalation risks and rapid hydrolysis rates associated with diethyl sulfate .

| Evidence Dimension | Boiling point and volatility |

| Target Compound Data | 156 °C at 15 mmHg |

| Comparator Or Baseline | Ethyl bromide (38 °C at 760 mmHg) |

| Quantified Difference | >100 °C higher boiling point under reduced pressure. |

| Conditions | Standard physical property measurement. |

Enables the use of standard laboratory glassware for high-temperature ethylations, reducing equipment costs and safety risks.

Attenuated Electrophilicity for Selective Reactions

Ethyl benzenesulfonate exhibits a distinctly attenuated electrophilic reactivity compared to its methyl counterpart. In standardized nucleophilic scavenging assays using ethylenediamine polymer-bound resins, ethyl benzenesulfonate achieved only ~30% removal, whereas methyl benzenesulfonate reached ~100% removal under identical conditions[1]. This reduced reactivity prevents over-alkylation in polyfunctional substrates, making it a more selective ethylating agent than highly aggressive methylating or standard ethylating analogs [1].

| Evidence Dimension | Nucleophilic scavenging removal efficiency |

| Target Compound Data | ~30% removal |

| Comparator Or Baseline | Methyl benzenesulfonate (~100% removal) |

| Quantified Difference | 70% lower reactivity toward the nucleophilic resin. |

| Conditions | 1 µg/mL solution in MeOH treated with ethylenediamine resin at 40 °C. |

Procurement of the ethyl ester is optimal when synthetic selectivity is required to prevent exhaustive alkylation of secondary nucleophiles.

Absolute Specificity for Besylate Drug PGI Calibration

In the quality control of besylate-salt APIs (such as Amlodipine Besylate), trace ethanol from recrystallization can form ethyl benzenesulfonate, a potential genotoxic impurity (PGI). Analytical monitoring requires the exact standard, as ethyl benzenesulfonate produces a specific [M+NH4]+ precursor ion at m/z 204 in LC-APCI-MS/MS [1]. Substituting with ethyl p-toluenesulfonate (m/z 218) fails to calibrate the specific besylate-derived matrix effects, where ethyl benzenesulfonate must be quantified down to a Limit of Quantitation (LOQ) of 2 ng/mL [1].

| Evidence Dimension | Mass spectrometric precursor ion and LOQ |

| Target Compound Data | m/z 204, LOQ 2 ng/mL |

| Comparator Or Baseline | Ethyl p-toluenesulfonate (m/z 218) |

| Quantified Difference | 14 Da mass difference, preventing cross-calibration. |

| Conditions | LC-APCI-MS/MS analysis of Amlodipine Besylate tablets. |

Analytical laboratories must procure the exact CAS 515-46-8 standard to comply with ICH M7 guidelines for besylate API batch release.

Selective N- and O-Ethylation in Active Pharmaceutical Ingredient (API) Synthesis

Due to its controlled reactivity and high boiling point, ethyl benzenesulfonate is the preferred reagent for ethylating sterically hindered amines and phenols where volatile halides fail or diethyl sulfate causes decomposition [1].

Analytical Reference Standard for Genotoxic Impurity (PGI) Monitoring

Strictly required for calibrating LC-MS/MS and GC-MS/MS instruments during the quality control of besylate-salt drugs (e.g., Amlodipine Besylate) to ensure compliance with ICH M7 regulations [2].

Synthesis of Specialty Organophosphorus Ligands

Used to generate ethyl-substituted phosphonium salts and phosphine oxides with high yields, avoiding the exothermic runaway reactions common with dialkyl sulfates[1].

References

- [1] Bulletin of the Chemical Society of Japan. 'Reaction of N,N-Dialkyl-diphenylphosphinous Amide with Alkylating Agents'.

- [2] Journal of Analytical Methods. 'Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS', 2019.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant